molecular formula C23H25N3O3 B2775544 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide CAS No. 898429-48-6

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide

Cat. No. B2775544
CAS RN: 898429-48-6
M. Wt: 391.471
InChI Key: LVMIFBYEEUHBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,3-dimethylphenyl)oxamide” is a chemical compound. Unfortunately, there is no detailed description available for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Synthesis Methodology One of the foundational applications of this compound in scientific research relates to its synthesis methodology. Ilangovan et al. (2013) demonstrated a radical strategy for the synthesis of γ-carbonyl quinones, which are essential for producing cytotoxic natural products, through the C-H activation of quinones using cyclopropanols. This method emphasizes the utility of cyclopropanols in synthesizing quinone derivatives with significant biological activities, showcasing the potential for creating analogues of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide for various scientific research applications (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Antitubercular Evaluation Another significant area of application is the antitubercular evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, as described by Kantevari et al. (2011). Their research highlights the effectiveness of these compounds against Mycobacterium tuberculosis, indicating the therapeutic potential of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide derivatives in treating tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Corrosion Inhibition The compound's derivatives have been studied for their role in corrosion inhibition. Benmahammed et al. (2020) explored heterocyclic Schiff bases as corrosion inhibitors for carbon steel, demonstrating the effectiveness of these compounds in protecting metal surfaces. This research points to the potential application of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide and its analogues in industrial applications to prevent corrosion (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).

Biological Activities Evaluation Furthermore, Douadi et al. (2020) synthesized azoimine quinoline derivatives, including analogues similar to the compound , and evaluated their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding properties. This comprehensive study showcases the multifaceted biological applications of these derivatives, suggesting a wide range of scientific research applications from medicinal chemistry to biochemistry (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14-5-3-7-19(15(14)2)25-22(28)21(27)24-18-11-10-16-6-4-12-26(20(16)13-18)23(29)17-8-9-17/h3,5,7,10-11,13,17H,4,6,8-9,12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMIFBYEEUHBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.